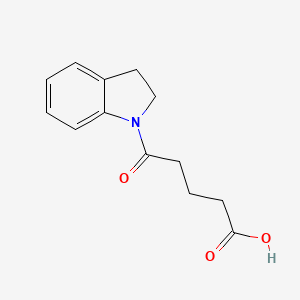

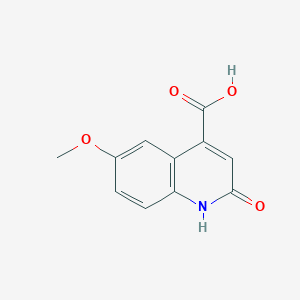

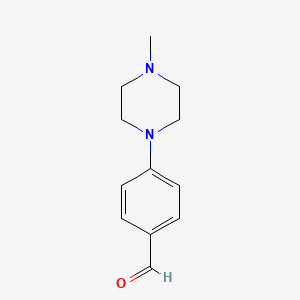

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydroindoles, which are structurally similar to the compound you’re asking about, are important components in many natural products and biologically active compounds . They are often used as intermediates for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .

Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a compound similar to the one you’re asking about, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .

Chemical Reactions Analysis

2,3-Dihydroindoles can be obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

科学的研究の応用

Synthetic Schemes and Isotopomers : One study describes a method for preparing isotopomers of 5-amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, essential for processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Stereochemical Investigations : Another study investigates the stereochemical aspects of nucleophilic addition reactions involving related indole derivatives, which is fundamental in understanding molecular interactions in organic chemistry (El-Samahy, 2005).

Synthesis of Substituted Compounds : Research includes the synthesis of 5-benzotriazolyl-substituted pyrid-2-ones from related 5-oxopentanoic acids, demonstrating the compound's utility in creating diverse molecular structures (Katritzky & Shcherbakova, 1996).

Applications in Molecular Docking Studies : The compound has been used in the synthesis of molecules for molecular docking studies, which are crucial for drug discovery and understanding protein-ligand interactions (Reddy et al., 2022).

Biological Activity and Enzyme Inhibition : Studies have also explored the synthesis of related indole derivatives for antimicrobial activity and enzyme inhibition, which is significant in medicinal chemistry and pharmacology (Attaby, Ramla, & Gouda, 2007).

Transition-Metal-Promoted Oxidative Cyclization : The compound's derivatives have been used in the synthesis of carbazole cores, demonstrating its role in complex organic reactions and potential applications in material science (Szewczyk, Ryczkowska, & Makowiec, 2019).

Infrared Spectroelectrochemistry : There's research on the synthesis of W(CO)5 complexes of related compounds for IR-detectable metal–carbonyl tracers, indicating applications in analytical chemistry (Kowalski et al., 2009).

Electrosynthesis : A study focused on the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, highlighting electrochemical applications (Konarev, Lukyanets, & Negrimovskii, 2007).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

将来の方向性

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

特性

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWDQZUQQAIPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353661 |

Source

|

| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |

CAS RN |

239135-37-6 |

Source

|

| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)